![molecular formula C18H15BrN2O3 B2717239 (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 310453-43-1](/img/structure/B2717239.png)
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
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Description
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of acrylonitrile derivatives and has been studied for its ability to interact with various biological targets.
Scientific Research Applications
Synthesis and Photophysical Properties
Researchers have explored the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, which are closely related to the compound . These studies involve the preparation of derivatives by condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde with (4-bromophenyl)acetonitrile, followed by Suzuki coupling to arylboronic acids. The UV-Vis absorption and photoluminescence spectra of these novel compounds were investigated, highlighting their potential in photophysical applications (Bao Li et al., 2010).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of the antimicrobial activity of morpholine derivatives. The reaction of furan-2-carboxylic acids and furfural with diazonium salts led to the synthesis of compounds that were tested for their antimicrobial activities. Some of these synthesized compounds showed high activity against specific pathogens, indicating their potential as antimicrobial agents (Y. Matiichuk et al., 2021).
Cytotoxic Activities
Research has also been conducted on the synthesis, structural characterization, and in vitro cytotoxic activities of new heteroarylacrylonitriles. These compounds, substituted with various nitrogen heterocyclics and furan, thiophene, or phenyl rings, exhibited potent cytotoxic potency on human cancer cell lines. This study suggests the potential use of these compounds in cancer therapy, highlighting the role of the acrylonitrile functionality in inducing cell death via apoptosis (F. Sa̧czewski et al., 2004).
Polymer Science
In polymer science, the graft copolymerization of novel monomers onto chitosan has been explored. Specifically, the graft copolymerization of 2-(furan-2-carbonyl) acrylonitrile (FCAN) onto chitosan was investigated, revealing significant increases in swelling in water compared to chitosan alone. This research demonstrates the utility of such compounds in developing new materials with enhanced properties (F. Sagheer et al., 2013).
Organic Solar Cells
The potential applications of asymmetric acrylonitrile derivatives in organic solar cells have been studied. The synthesized compound, closely related to the one , was evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, along with photovoltaic performance, were thoroughly investigated, indicating its suitability as an acceptor in solar cell applications (M. Kazici et al., 2016).
properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLZOXLUFOFCLH-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile |
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